molecular formula C14H12N2O B11884506 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B11884506
M. Wt: 224.26 g/mol
InChI Key: PRFQOZBCVMITNX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, with a benzyloxy group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Scientific Research Applications

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown that the compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its potential role in disrupting key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific structural features and the presence of the benzyloxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-8-12-6-7-15-14(12)16-9-13/h1-9H,10H2,(H,15,16)

InChI Key

PRFQOZBCVMITNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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